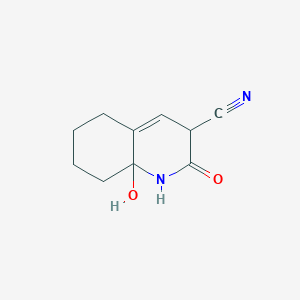
8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile: is a heterocyclic compound with a unique structure that includes a quinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile typically involves the reaction of aromatic aldehydes, malononitrile, and indolin-3-one in the presence of ammonium acetate as a catalyst in ethanol . This method provides a straightforward route to the compound under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve reagents like monoperphthalic acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive functional groups.
Common Reagents and Conditions:
Oxidation: Monoperphthalic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed:
Oxidation: Products may include various oxidized derivatives depending on the specific conditions and reagents used.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the materials science field, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The exact mechanism of action for 8a-Hydroxy-2-oxo-1,2,3,5,6,7,8,8a-octahydroquinoline-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Naphthalene derivatives: Compounds like 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-2-(1-methylethenyl)-naphthalene.
Hexahydrochromenes: Compounds such as 8a-methoxy-4a,5,6,7,8,8a-hexahydrochromenes.
Eigenschaften
Molekularformel |
C10H12N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
8a-hydroxy-2-oxo-1,3,5,6,7,8-hexahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-6-7-5-8-3-1-2-4-10(8,14)12-9(7)13/h5,7,14H,1-4H2,(H,12,13) |
InChI-Schlüssel |
JSLAKFBAJPZONH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(=CC(C(=O)N2)C#N)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















